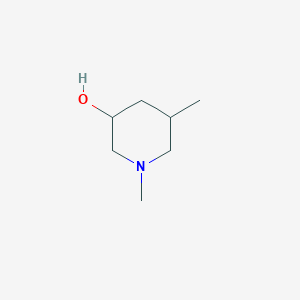

1,5-Dimethylpiperidin-3-ol

説明

1,5-Dimethylpiperidin-3-ol is a piperidine derivative characterized by a six-membered nitrogen-containing ring with hydroxyl (-OH) and two methyl (-CH₃) substituents at positions 1, 3, and 5, respectively. The compound’s stereochemistry and hydrogen-bonding capacity (due to the hydroxyl group) may influence its solubility, reactivity, and biological activity .

特性

分子式 |

C7H15NO |

|---|---|

分子量 |

129.20 g/mol |

IUPAC名 |

1,5-dimethylpiperidin-3-ol |

InChI |

InChI=1S/C7H15NO/c1-6-3-7(9)5-8(2)4-6/h6-7,9H,3-5H2,1-2H3 |

InChIキー |

CBRMWULTQJIPNA-UHFFFAOYSA-N |

正規SMILES |

CC1CC(CN(C1)C)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethylpiperidin-3-ol can be achieved through several methods. One common approach involves the hydrogenation of 1,5-dimethyl-3-piperidone in the presence of a suitable catalyst. This reaction typically requires specific conditions such as elevated temperatures and pressures to ensure complete hydrogenation .

Industrial Production Methods

Industrial production of 1,5-Dimethylpiperidin-3-ol often involves large-scale hydrogenation processes. These processes are optimized for efficiency and yield, utilizing advanced catalytic systems and controlled reaction environments to produce the compound in significant quantities .

化学反応の分析

4. 科学研究における用途

1,5-ジメチルピペリジン-3-オールは、科学研究において数多くの用途があります。

科学的研究の応用

1,5-Dimethylpiperidin-3-ol has numerous applications in scientific research:

作用機序

1,5-ジメチルピペリジン-3-オールの作用機序は、特定の分子標的と経路との相互作用を含みます。この化合物は、リガンドとして作用し、受容体や酵素に結合してその活性を調節することができます。 この相互作用は、特定の標的と経路によって、様々な生物学的効果をもたらす可能性があります .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 1,5-Dimethylpiperidin-3-ol with related heterocyclic compounds, focusing on structural features, physicochemical properties, and functional roles.

1,5-Dimethylpyrazole (CAS 694-31-5)

- Structure : A five-membered aromatic ring with two nitrogen atoms and methyl groups at positions 1 and 3.

- Key Differences: Ring Size and Aromaticity: Pyrazole is aromatic and smaller (5-membered) compared to piperidine’s saturated 6-membered ring. Reactivity: Pyrazole derivatives are often used as ligands in coordination chemistry, whereas piperidinols may serve as chiral building blocks or hydrogen-bond donors. Data: The SDS for 1,5-Dimethylpyrazole highlights its 100% purity and regulatory disposal guidelines but lacks detailed spectral or thermal data .

1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol (CAS 1153232-09-7)

- Structure : A piperidin-3-ol core modified with a 2,5-dimethylfuran-3-carbonyl group.

- Key Differences: Substituent Effects: The furan carbonyl group introduces electron-withdrawing effects, altering reactivity and polarity compared to 1,5-Dimethylpiperidin-3-ol. Molecular Weight: 223.27 g/mol (vs. ~143.23 g/mol for 1,5-Dimethylpiperidin-3-ol, estimated from formula C₇H₁₅NO).

2,5-Diiodopyridin-3-ol

- Structure : A pyridine derivative with hydroxyl and iodine substituents.

- Key Differences: Aromatic vs. Saturated Ring: Pyridine’s aromaticity contrasts with piperidine’s flexibility, affecting solubility and intermolecular interactions.

生物活性

1,5-Dimethylpiperidin-3-ol is a heterocyclic organic compound notable for its unique structural features, which include a piperidine ring with two methyl groups at the 5-position and a hydroxyl group at the 3-position. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. The following sections provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1,5-Dimethylpiperidin-3-ol is , and it has a molecular weight of approximately 129.23 g/mol. The presence of both the hydroxyl group and dimethyl substitutions enhances its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that 1,5-Dimethylpiperidin-3-ol interacts with various biological targets, including enzymes and receptors. Key mechanisms include:

- Antioxidant Activity : The compound acts as a free radical scavenger, mitigating oxidative stress by interacting with reactive oxygen species (ROS) .

- Enzyme Inhibition : It has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may be beneficial in drug development .

- Receptor Modulation : Its structural features allow it to bind to neurotransmitter receptors, potentially modulating signaling pathways related to anxiety and depression .

Biological Activity Data

The following table summarizes the biological activities observed for 1,5-Dimethylpiperidin-3-ol based on various studies:

| Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Scavenging ROS | |

| Enzyme Inhibition | Inhibits metabolic enzymes | |

| Neurotransmitter Interaction | Modulates receptor activity |

Case Studies

-

Oxidative Stress Mitigation :

A study demonstrated that 1,5-Dimethylpiperidin-3-ol effectively reduced oxidative damage in cellular models by scavenging free radicals. This suggests its potential use in conditions characterized by oxidative stress . -

Pharmacological Applications :

In pharmacological research, this compound has been evaluated for its effects on neurotransmitter systems. It exhibited promising results as a modulator of serotonin receptors, indicating potential applications in treating mood disorders . -

Synthetic Applications :

The compound's unique structure has made it a valuable intermediate in synthetic organic chemistry. Its ability to participate in various chemical reactions allows for the development of new therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。